molecular formula C17H24N2O3S B2879096 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one CAS No. 2191264-98-7

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one

Cat. No.: B2879096
CAS No.: 2191264-98-7
M. Wt: 336.45
InChI Key: OUXMCFWSFBLAEW-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one, due to its structural complexity, is often synthesized through multicomponent reactions. One such method involves Ugi multicomponent reactions followed by intramolecular nucleophilic substitution, leading to the efficient synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007). This approach highlights the compound's potential as a precursor in the synthesis of diazepane or diazocane systems.

Catalytic and Inhibition Properties

The structural features of this compound and its derivatives make them promising candidates for catalytic and inhibition applications. For example, palladacycles derived from similar structures have demonstrated significant cytotoxicity and inhibition of cathepsin B, an enzyme implicated in various cancer-related events (Spencer et al., 2009). These findings suggest potential therapeutic applications in targeting cancer pathways.

Advances in Heterocyclic Compound Synthesis

The versatility of this compound extends to the synthesis of heterocyclic compounds. Sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups has been demonstrated through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition reactions, indicating its utility in developing novel heterocyclic frameworks (Heo et al., 2020).

Properties

IUPAC Name

1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14(20)15-6-8-17(9-7-15)23(21,22)19-11-3-10-18(12-13-19)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXMCFWSFBLAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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